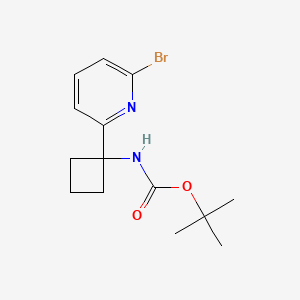

tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate” is a chemical compound with the CAS Number: 1841081-49-9 . It has a molecular weight of 327.22 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to off-white powder or crystals .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, carbamates in general can be synthesized through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl N-[1-(6-bromo-2-pyridyl)cyclobutyl]carbamate" . The InChI code is "1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-14(8-5-9-14)10-6-4-7-11(15)16-10/h4,6-7H,5,8-9H2,1-3H3,(H,17,18)" .Physical and Chemical Properties Analysis

This compound has a molecular weight of 327.22 . It appears as a white to off-white powder or crystals . The compound is typically stored in a refrigerator and is shipped at room temperature .Applications De Recherche Scientifique

Synthesis and Drug Intermediates

Anti-Cancer Drug Intermediate Synthesis : A study demonstrated the synthesis of a key anti-cancer drug intermediate using the Weinreb ketone synthesis method, showcasing the relevance of tert-butyl carbamate derivatives in medicinal chemistry for cancer treatment (Song Hao, 2011).

Cyclohexane Carboxamide Stereoisomers : Efficient stereoselective synthesis of cyclohexane carboxamide stereoisomers, key intermediates for synthesizing factor Xa inhibitors, highlights the utility of tert-butyl carbamate derivatives in developing anticoagulant drugs (Xin Wang et al., 2017).

Chemical Synthesis Techniques

Curtius Rearrangement : Research on a mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines emphasizes the role of tert-butyl carbamate derivatives in facilitating chemical transformations for synthesizing protected amino acids (H. Lebel & Olivier Leogane, 2005).

CO2 Fixation : A cyclizative approach to atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates showcases an innovative use of tert-butyl carbamate derivatives in environmental chemistry (Y. Takeda et al., 2012).

Structural and Physical Chemistry

- Crystal Structure Analysis : Studies on the crystal structures of tert-butyl carbamate derivatives provide insight into the molecular interactions and stability of these compounds, relevant for materials science and drug design (P. Baillargeon et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[1-(6-bromopyridin-2-yl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-14(8-5-9-14)10-6-4-7-11(15)16-10/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSCBHUXFXLCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=NC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818801.png)

![4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2818804.png)

![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2818805.png)

![N-(3,5-dimethylphenyl)-2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2818806.png)

![Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate](/img/structure/B2818807.png)

![[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B2818808.png)

![N-(6-Methoxypyridin-3-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2818811.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2818812.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2818814.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2818822.png)

![8,8-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B2818823.png)